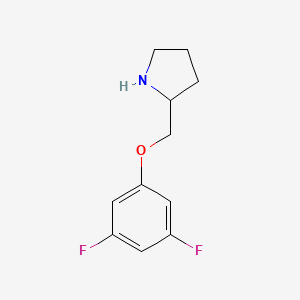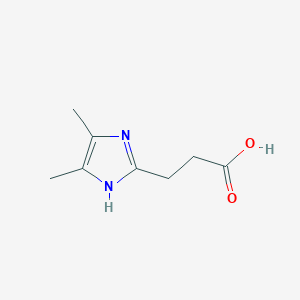![molecular formula C13H26N2 B13249900 N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine](/img/structure/B13249900.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine is a chemical compound with the molecular formula C13H26N2 It is characterized by the presence of a cyclohexane ring attached to a pyrrolidine ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanone with 1-ethyl-2-pyrrolidinylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar Compounds
- (1-Ethyl-2-pyrrolidinyl)methylamine
- 1-Ethyl-2-(aminomethyl)pyrrolidine
- N-methyl-2-(1-pyrrolidinyl)cyclohexanamine
Uniqueness
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for targeted research and applications.
特性
分子式 |
C13H26N2 |
|---|---|
分子量 |
210.36 g/mol |
IUPAC名 |
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H26N2/c1-2-15-10-6-9-13(15)11-14-12-7-4-3-5-8-12/h12-14H,2-11H2,1H3 |
InChIキー |
LHEFBMICTIDDMN-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13249821.png)

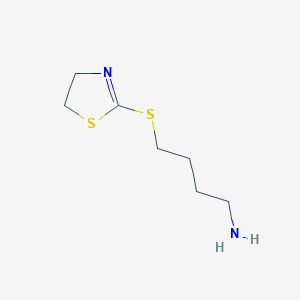
![3-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249835.png)
![2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile](/img/structure/B13249839.png)
![N-[(4-ethylphenyl)methyl]cyclopentanamine](/img/structure/B13249843.png)
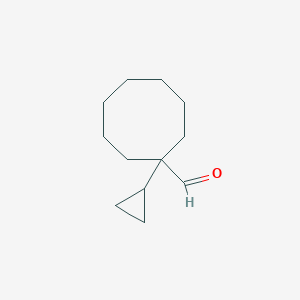
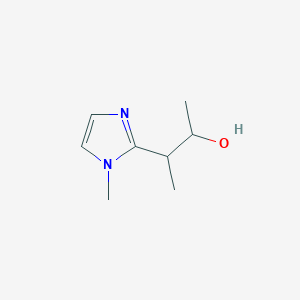


![9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13249880.png)
